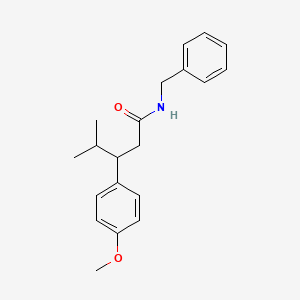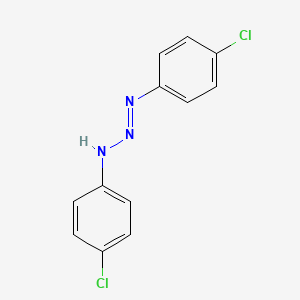
1-Triazene, 1,3-bis(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 1,3-bis(4-chlorophenyl)- is an organic compound with the molecular formula C₁₂H₉Cl₂N₃. It is characterized by the presence of a triazene group (N=N-N) bonded to two 4-chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Triazene, 1,3-bis(4-chlorophenyl)- can be synthesized through the reaction of 4-chloroaniline with sodium hexanitrocobaltate(III) in a one-pot synthesis . The reaction typically involves the following steps:
- Dissolving 4-chloroaniline in a suitable solvent such as ethanol.
- Adding sodium hexanitrocobaltate(III) to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolating the product by filtration and purification.
Industrial Production Methods: Industrial production of 1-Triazene, 1,3-bis(4-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Triazene, 1,3-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazene derivatives.
Scientific Research Applications
1-Triazene, 1,3-bis(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Triazene, 1,3-bis(4-chlorophenyl)- involves its interaction with molecular targets through the triazene group. The compound can undergo cis-to-trans isomerization, which is catalyzed by general acids and bases . This isomerization process affects the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 1,3-bis(4-chlorophenyl)triazene
- 4,4’-Dichlorodiazoaminobenzene
- 1,3-di-p-chlorophenyltriazene
Comparison: 1-Triazene, 1,3-bis(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of two 4-chlorophenyl groups. This structural feature imparts distinct chemical and biological properties compared to other triazene derivatives. For example, its reactivity in substitution reactions and potential biological activities may differ from those of other triazene compounds.
Properties
CAS No. |
3470-39-1 |
|---|---|
Molecular Formula |
C12H9Cl2N3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9Cl2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
InChI Key |
JGGKQOIDGHALJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
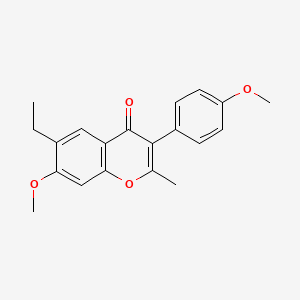
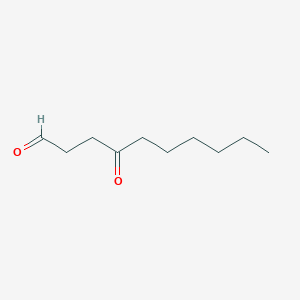
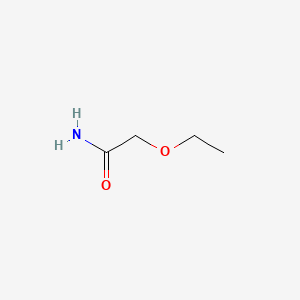
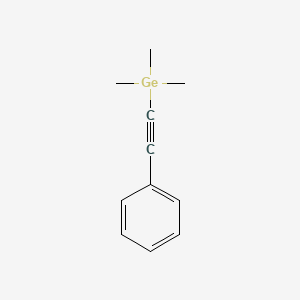
![4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14158056.png)

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)
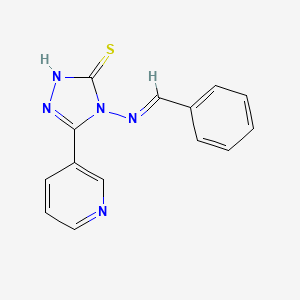
![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)

